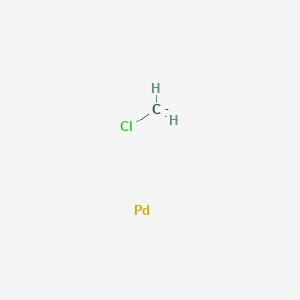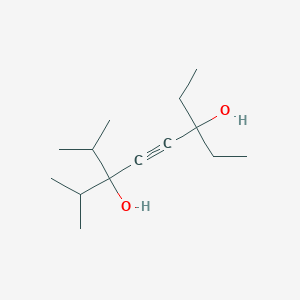
Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester is an organic compound with the molecular formula C_10H_18O_3. It is an ester derived from hexanoic acid, which is known for its fruity odor and is commonly used in the flavor and fragrance industry. This compound is characterized by the presence of a hydroxy group, a methyl group, and a methylene group, making it a versatile molecule in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester can be synthesized through the esterification of hexanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Hexanoic acid+EthanolAcid CatalystHexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the continuous addition of hexanoic acid and ethanol into the reactor, along with the acid catalyst. The reaction mixture is then heated, and the ester product is separated from the water by distillation.
化学反应分析
Types of Reactions
Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The methylene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of hexanoic acid derivatives such as 3-hydroxy-5-methyl-2-methylene-hexanoic acid.
Reduction: Formation of hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl alcohol.
Substitution: Formation of substituted hexanoic acid esters.
科学研究应用
Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of other organic compounds.
作用机制
The mechanism of action of hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release hexanoic acid and ethanol, which can then participate in metabolic pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The methylene group can undergo chemical modifications, altering the compound’s reactivity and interactions.
相似化合物的比较
Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester can be compared with other similar compounds such as:
Hexanoic acid, 3-hydroxy-, methyl ester: Similar structure but with a methyl group instead of an ethyl group.
Hexanoic acid, methyl ester: Lacks the hydroxy and methylene groups, making it less reactive.
Hexanoic acid, ethyl ester: Lacks the hydroxy and methylene groups, making it less versatile in chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which provide a wide range of reactivity and applications in various fields.
属性
CAS 编号 |
147849-97-6 |
|---|---|
分子式 |
C10H18O3 |
分子量 |
186.25 g/mol |
IUPAC 名称 |
ethyl 3-hydroxy-5-methyl-2-methylidenehexanoate |
InChI |
InChI=1S/C10H18O3/c1-5-13-10(12)8(4)9(11)6-7(2)3/h7,9,11H,4-6H2,1-3H3 |
InChI 键 |
UTSHPRHFOZZPRD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=C)C(CC(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline](/img/structure/B12557304.png)


![4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol](/img/structure/B12557321.png)

![1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile](/img/structure/B12557330.png)
![7-[2-(1,3-Dioxolan-2-yl)ethyl]bicyclo[3.2.2]non-8-en-6-one](/img/structure/B12557333.png)

acetate](/img/structure/B12557345.png)




